molecular formula C15H12Cl2O2 B1303190 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone CAS No. 61292-27-1

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Cat. No.: B1303190
CAS No.: 61292-27-1
M. Wt: 295.2 g/mol
InChI Key: SJGSBISIYWRANO-UHFFFAOYSA-N
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Description

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone is an aromatic ketone featuring a 2,4-dichlorobenzyl ether substituent at the para position of the acetophenone backbone. Its molecular formula is C₁₅H₁₂Cl₂O₂, with a molecular weight of 295.17 g/mol and CAS number 61292-27-1 . Structurally, it belongs to a class of substituted acetophenones synthesized via Friedel-Crafts acylation or etherification reactions, as inferred from analogous compounds (e.g., describes similar synthetic routes using acetyl chloride and aluminum chloride) .

Properties

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGSBISIYWRANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377085
Record name 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-27-1
Record name 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 2,4-Dichlorotoluene

  • Starting Material: 2,4-Dichlorotoluene
  • Catalyst: Azobisisobutyronitrile (AIBN), 0.2–1% by mass of 2,4-dichlorotoluene
  • Reaction Conditions:
    • Temperature: 95–105 °C
    • Chlorine gas introduced at controlled rates (200–1000 mL/min depending on scale)
    • Reaction under micro-negative pressure to control side reactions
  • Process:
    • Initial 50% catalyst added before heating
    • Remaining 50% added in batches after 2 hours, hourly thereafter
    • Reaction monitored by gas chromatography (GC) until residual 2,4-dichlorotoluene ≤ 0.05%
  • Product: 2,4-Dichlorotrichlorobenzyl crude product with ~98.5–98.7% purity

Hydrolysis to 2,4-Dichlorobenzoyl Chloride

  • Process:
    • Heating the chlorinated crude product to 110–120 °C
    • Slow dropwise addition of water to hydrolyze the trichlorobenzyl intermediate
    • Reaction monitored by GC until residual trichlorobenzyl ≤ 0.05%
  • Purification: Reduced pressure distillation to isolate refined 2,4-dichlorobenzoyl chloride

Summary Table: Preparation of 2,4-Dichlorobenzoyl Chloride

Step Conditions Catalyst (AIBN) Temperature (°C) Monitoring Method Product Purity (%)
Chlorination Cl2 gas, micro-negative pressure 0.2–1% mass 95–105 Gas Chromatography 98.5–98.7
Hydrolysis Water addition, heating N/A 110–120 Gas Chromatography Crude product
Purification Reduced pressure distillation N/A Controlled Fraction collection Refined product

Synthesis of this compound

The final compound is synthesized by ether formation between a phenol derivative and 2,4-dichlorobenzyl halide, followed by acetylation or direct use of an acetylated phenol derivative.

Ether Formation via Nucleophilic Substitution

  • Reactants:
    • Phenol derivative (4-hydroxyacetophenone or similar)
    • 2,4-Dichlorobenzyl halide (commonly chloride or bromide)
  • Base: Typically a strong base such as potassium carbonate or sodium hydride to deprotonate the phenol
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone
  • Conditions:
    • Stirring at elevated temperature (50–80 °C) for several hours
    • Reaction monitored by thin-layer chromatography (TLC) or GC
  • Outcome: Formation of the ether bond linking the phenyl ethanone and 2,4-dichlorobenzyl moiety

Alternative Approaches

  • Direct acetylation of the phenol after ether formation using acetyl chloride or acetic anhydride under acidic or basic catalysis
  • Use of 2,4-dichlorobenzoyl chloride intermediates for Friedel-Crafts acylation to introduce the ethanone group, followed by ether formation

Research Findings and Optimization Notes

  • The use of azobisisobutyronitrile as a radical initiator in chlorination improves selectivity and yield of 2,4-dichlorobenzoyl chloride, reducing side reactions and raw material costs compared to older methods.
  • Controlled chlorine gas introduction and reaction temperature are critical to minimize over-chlorination and byproduct formation.
  • Hydrolysis step requires careful water addition and temperature control to avoid decomposition or incomplete conversion.
  • Ether formation benefits from strong bases and polar aprotic solvents to enhance nucleophilicity of phenol and facilitate substitution.
  • Purification by recrystallization or chromatography may be necessary to achieve high purity for research or industrial applications.

Summary Table: Typical Reaction Parameters for Final Compound Synthesis

Step Reagents/Conditions Temperature (°C) Time (h) Monitoring Method Notes
Ether Formation Phenol derivative + 2,4-dichlorobenzyl halide + base (K2CO3/NaH) 50–80 4–12 TLC, GC Polar aprotic solvent preferred
Acetylation (if separate) Acetyl chloride or acetic anhydride + catalyst 0–25 1–3 TLC May be done before or after ether formation
Purification Recrystallization or chromatography Ambient Variable Melting point, HPLC To achieve >95% purity

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}ethanoic acid.

    Reduction: Formation of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 3,4-dichloro analog (CAS 170916-55-9) exhibits a distinct melting point (83–85°C), suggesting that chlorine substitution patterns significantly influence crystalline packing and thermal stability .
  • Meta vs. Para Substitution : The meta-substituted isomer (CAS 400878-28-6) shares the same molecular weight as the target compound but may differ in reactivity due to electronic effects .
  • Mono- vs. Dichloro Derivatives: Mono-chloro analogs (e.g., 4-chloro derivative, CAS 61035-74-3) have lower molecular weights (260.72 vs.

Physicochemical Properties

  • Mass Spectrometry: The 2,4-dichlorobenzyl ether group in related compounds (e.g., 4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde) produces a prominent [M+H]⁺ ion at m/z 295.0, consistent with the molecular weight of dichloro derivatives . Mono-chloro analogs (e.g., 4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde) show lower [M+H]⁺ peaks at m/z 260.9 .
  • Synthetic Yields : While direct yield data for the target compound is unavailable, analogous etherification reactions (e.g., ) report moderate yields (~50%), suggesting similar challenges in isolating dichloro derivatives .

Biological Activity

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, with the molecular formula C15H12Cl2O2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a dichlorobenzyl group attached to a phenyl ring linked to an ethanone group. The synthesis typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxyacetophenone in the presence of a base like potassium carbonate, often conducted in dimethylformamide (DMF) under reflux conditions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial and antifungal properties. Studies indicate that compounds with similar structures exhibit significant activity against various pathogens, including fungi such as Candida albicans. For instance, derivatives of related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.31 μg/mL against C. albicans, suggesting that this compound may also possess comparable efficacy .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial cells. The dichlorobenzyl moiety may inhibit key enzymes or disrupt cellular processes critical for the survival and replication of pathogens. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it may interfere with cell wall synthesis or function as a receptor antagonist.

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented below:

Study Focus Findings
Study AAntifungal ActivityDemonstrated significant antifungal activity against C. albicans with an MIC of 0.31 μg/mL .
Study BStructural Activity RelationshipsInvestigated the relationship between structure and antimicrobial efficacy, indicating potential for drug development .
Study CIn Vivo EfficacyIn vivo studies showed promising results in mouse models infected with fungal pathogens.

Case Study 1: Antifungal Efficacy in Mouse Models

In a controlled study, mice infected with C. albicans were treated with varying doses of this compound. Results indicated a dose-dependent response where higher doses resulted in increased survival rates and reduced fungal load in tissues. This suggests that the compound could be developed as a therapeutic agent against fungal infections.

Case Study 2: Structure-Activity Relationship Analysis

Research focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications on the phenolic and ethanone groups significantly affected their antimicrobial potency. Such insights are crucial for optimizing the efficacy of this compound through chemical modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 4-hydroxyacetophenone with 2,4-dichlorobenzyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) under reflux. Alternative methods include coupling reactions using catalysts like palladium for aryl ether formation. Reaction progress is monitored via TLC, and purification is achieved through column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.8 ppm) and the ketone carbonyl (δ ~200 ppm for 13C). The dichlorobenzyl group’s protons appear as distinct doublets due to para-substitution.
  • FT-IR : Confirms the ketone C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS provides the molecular ion peak (expected m/z ~322.0 for C₁₅H₁₁Cl₂O₂) and fragmentation patterns for structural validation .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) due to the ketone and ether moieties. Limited solubility is observed in water but improves in ethanol or acetone. Solubility tests should be conducted at varying temperatures (25–60°C) to optimize reaction conditions .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-dichlorobenzyl group influence reaction kinetics in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing chlorine atoms activate the benzyl group toward nucleophilic attack by polarizing the C-O bond. Kinetic studies using Hammett plots reveal a linear free-energy relationship, with σ⁺ values indicating a strong inductive effect. This accelerates reactions in SNAr mechanisms, as demonstrated in analogous chlorinated aryl ethers .

Q. What mechanistic insights exist for the compound’s potential antimicrobial activity?

  • Methodological Answer : Studies on structurally similar compounds suggest the dichlorobenzyl group disrupts microbial cell membranes via hydrophobic interactions. Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and E. coli can quantify activity. Synergistic effects with commercial antibiotics (e.g., β-lactams) are evaluated using checkerboard assays .

Q. How can computational chemistry predict regioselectivity in derivatization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying reactive sites. For example, the ketone’s α-carbon is susceptible to nucleophilic addition, while the dichlorobenzyloxy group directs electrophilic substitution to the para position. Solvent effects are incorporated using the PCM model .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent choice, cell line variability). Meta-analysis of peer-reviewed studies should normalize data using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Dose-response curves and time-kill assays provide reproducibility metrics .

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